(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
10133-88-7
VCID:
VC21232897
InChI:
InChI=1S/C10H6N2O6/c13-8(14)4-11-9(15)6-2-1-5(12(17)18)3-7(6)10(11)16/h1-3H,4H2,(H,13,14)
SMILES:
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O
Molecular Formula:
C10H6N2O6
Molecular Weight:
250.16 g/mol
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
CAS No.: 10133-88-7
Cat. No.: VC21232897
Molecular Formula: C10H6N2O6
Molecular Weight: 250.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10133-88-7 |
|---|---|
| Molecular Formula | C10H6N2O6 |
| Molecular Weight | 250.16 g/mol |
| IUPAC Name | 2-(5-nitro-1,3-dioxoisoindol-2-yl)acetic acid |
| Standard InChI | InChI=1S/C10H6N2O6/c13-8(14)4-11-9(15)6-2-1-5(12(17)18)3-7(6)10(11)16/h1-3H,4H2,(H,13,14) |
| Standard InChI Key | IYUGAIHDSMCVCC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator